molecular formula C15H11NO2S B1277898 2-(Benzylthio)isoindoline-1,3-dione CAS No. 14204-26-3

2-(Benzylthio)isoindoline-1,3-dione

Cat. No. B1277898
CAS RN: 14204-26-3
M. Wt: 269.3 g/mol
InChI Key: XOAUPDRAKPXFQO-UHFFFAOYSA-N
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Description

2-(Benzylthio)isoindoline-1,3-dione, also known as BITID, is a nitrogen-containing organic molecule that belongs to the isoindolinone family. It is recognized as one of the most talented skeletons due to its wide range of construction types and wide biological activities .


Synthesis Analysis

Isoindolines and dioxoisoindolines have been synthesized using simple heating and relatively quick solventless reactions . They are usually synthesized by the condensation of a phthalic anhydride with primary amines .


Molecular Structure Analysis

The common structure of isoindoline-1,3-dione (phthalimide) derivatives is –CO–N– ®–CO–, therefore, they are neutral and hydrophobic, so they can pass through the living membrane in vivo .


Chemical Reactions Analysis

Isoindolines and dioxoisoindolines have been synthesized using simple heating and relatively quick solventless reactions . The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .

Scientific Research Applications

Pharmaceutical Synthesis

2-(Benzylthio)isoindoline-1,3-dione: serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its structural framework is conducive to modifications that can lead to the development of new therapeutic agents. The compound’s reactivity allows for the introduction of additional pharmacophores, enhancing its potential for drug discovery .

Herbicide Development

The herbicidal properties of isoindoline-1,3-dione derivatives make them candidates for developing new herbicides. Research into the synthesis and reactivity of these compounds could lead to more effective and environmentally sustainable weed control solutions in agriculture .

Colorants and Dyes

Isoindoline derivatives are known for their vibrant hues and are used in the production of colorants and dyes2-(Benzylthio)isoindoline-1,3-dione can be utilized to create a variety of colors for industrial applications, including textiles and inks .

Polymer Additives

In the field of polymer chemistry, 2-(Benzylthio)isoindoline-1,3-dione can be incorporated into polymers to enhance their properties. It can act as a stabilizer, UV absorber, or flame retardant, contributing to the durability and safety of polymer materials .

Organic Synthesis

This compound is a versatile building block in organic synthesis. It can undergo various chemical transformations, enabling the construction of complex molecular architectures. Its applications in organic synthesis are vast, ranging from small molecules to large biomolecules .

Photochromic Materials

2-(Benzylthio)isoindoline-1,3-dione: derivatives exhibit photochromic behavior, changing color upon exposure to light. This property is valuable in the development of smart materials, such as those used in sunglasses, optical data storage, and light-responsive coatings .

Future Directions

The findings provide a basis for further study to investigate the impact of additional alkylating imides on the survival of blood cancer cells, particularly against Raji cells . The development of a green synthesis technique for isoindolines/dioxoisoindolines is also a promising future direction .

properties

IUPAC Name

2-benzylsulfanylisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2S/c17-14-12-8-4-5-9-13(12)15(18)16(14)19-10-11-6-2-1-3-7-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOAUPDRAKPXFQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSN2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20399488
Record name 1H-Isoindole-1,3(2H)-dione, 2-[(phenylmethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzylthio)isoindoline-1,3-dione

CAS RN

14204-26-3
Record name 1H-Isoindole-1,3(2H)-dione, 2-[(phenylmethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(benzylsulfanyl)-2,3-dihydro-1H-isoindole-1,3-dione
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